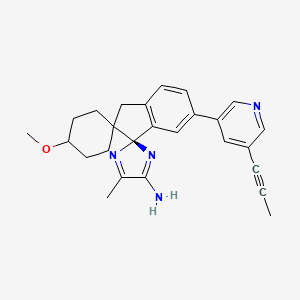

(1alpha,1'S,4beta)-Lanabecestat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1alpha,1’S,4beta)-Lanabecestat, also known as AZD3293 or LY3314814, is an oral beta-secretase 1 cleaving enzyme (BACE1) inhibitor. This compound was developed by AstraZeneca and Eli Lilly and Company as a potential treatment for Alzheimer’s disease. By inhibiting BACE1, (1alpha,1’S,4beta)-Lanabecestat aims to prevent the buildup of beta-amyloid plaques, which are associated with the progression of Alzheimer’s disease .

Vorbereitungsmethoden

The synthesis of (1alpha,1’S,4beta)-Lanabecestat involves several key steps, including nucleophilic substitution, hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts cyclization. The process begins with the nucleophilic substitution of p-bromobenzyl bromide and dimethyl malonate, followed by hydrolysis and decarboxylation to obtain the key intermediate 6-bromoindanone. This intermediate undergoes acyl chlorination and Friedel-Crafts cyclization to form another key intermediate, which is then subjected to reduction and methylation. The final steps involve imine synthesis, ring closure, and ammoniation to obtain the desired product .

Analyse Chemischer Reaktionen

(1alpha,1’S,4beta)-Lanabecestat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for Suzuki coupling reactions, which are essential for the formation of the final product. The major products formed from these reactions include intermediates such as 6-bromoindanone and spiro compounds, which are crucial for the synthesis of (1alpha,1’S,4beta)-Lanabecestat .

Wissenschaftliche Forschungsanwendungen

(1alpha,1’S,4beta)-Lanabecestat has been extensively studied for its potential in treating Alzheimer’s disease. It has shown promise in reducing levels of beta-amyloid in the brain, cerebrospinal fluid, and plasma in both animal models and human clinical trials. The compound has been evaluated in Phase 1 and Phase 2/3 studies, demonstrating its ability to reduce beta-amyloid levels significantly. despite its initial promise, clinical trials were halted due to the compound’s inability to meet primary endpoints .

Wirkmechanismus

The primary mechanism of action of (1alpha,1’S,4beta)-Lanabecestat is the inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). By inhibiting BACE1, the compound prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, thereby reducing the formation of beta-amyloid plaques in the brain. This mechanism is crucial for potentially slowing or halting the progression of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

(1alpha,1’S,4beta)-Lanabecestat is part of a class of compounds known as BACE1 inhibitors. Similar compounds include atabecestat, elenbecestat, and verubecestat. While all these compounds share the common goal of inhibiting BACE1 to reduce beta-amyloid levels, (1alpha,1’S,4beta)-Lanabecestat is unique in its specific molecular structure and binding affinity. Despite the potential of BACE1 inhibitors, many have faced challenges in clinical trials, highlighting the complexity of targeting beta-amyloid in Alzheimer’s disease .

Eigenschaften

InChI |

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m1/s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDNQONLGXOZRG-TXDAUAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032008 |

Source

|

| Record name | Lanabecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383982-64-6 |

Source

|

| Record name | Lanabecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2721342.png)

![8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2721344.png)

![(5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2721346.png)

![(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2721347.png)

![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2721349.png)

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2721350.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721358.png)